1-Methyl-7-nitrobenzotriazole

structural elucidation regioisomer identification nitration regiochemistry

1-Methyl-7-nitrobenzotriazole (CAS 14209-07-5) is a C7-methylated, 7-nitro-substituted 1H-benzotriazole derivative within the broader nitrobenzotriazole family. The benzotriazole core supports applications spanning corrosion inhibition, synthetic intermediate, and bioactive scaffold development.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 14209-07-5
Cat. No. B085989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-nitrobenzotriazole
CAS14209-07-5
Synonyms1-Methyl-7-nitro-1H-benzotriazole
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2[N+](=O)[O-])N=N1
InChIInChI=1S/C7H6N4O2/c1-10-7-5(8-9-10)3-2-4-6(7)11(12)13/h2-4H,1H3
InChIKeyXCAKJJBLSHSJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-7-nitrobenzotriazole (CAS 14209-07-5): A Regioisomerically Defined Nitrobenzotriazole Scaffold for Unambiguous Structure–Reactivity Studies


1-Methyl-7-nitrobenzotriazole (CAS 14209-07-5) is a C7-methylated, 7-nitro-substituted 1H-benzotriazole derivative within the broader nitrobenzotriazole family. The benzotriazole core supports applications spanning corrosion inhibition, synthetic intermediate, and bioactive scaffold development. Historical structural misassignment [1] and the well-characterized isomeric nitrobenzotriazole series [2] position this compound as an essential authentic standard for regioisomer-controlled investigations.

Why Generic 1-Methyl-nitrobenzotriazole Sourcing Leads to Regioisomeric Misidentification and Experimental Irreproducibility


Nitrobenzotriazoles with identical molecular formulae (C₇H₆N₄O₂) but differing nitro-group positions constitute distinct chemical entities with divergent reactivity, spectroscopic signatures, and biological profiles. The 7-nitro substitution pattern was historically confused with the 4-nitro isomer until definitive synthetic and spectroscopic correction [1]. Sourcing a generic “1-methyl-nitrobenzotriazole” without regioisomer verification risks acquiring the wrong isomer, leading to irreproducible synthetic outcomes, incorrect structure–activity relationships, and wasted procurement expenditure.

1-Methyl-7-nitrobenzotriazole (14209-07-5): Comparator-Driven Quantitative Differentiation Evidence


Structural Identity Verification: Correction of the Historical 4-Nitro/7-Nitro Misassignment in 1-Methylbenzotriazole Nitration

Historical literature assigned the nitration product of 1-methylbenzotriazole incorrectly as a mixture of 1-methyl-4-nitrobenzotriazole and 1-methyl-7-nitrobenzotriazole. Kamel et al. (1966) demonstrated that compounds previously assigned the 1-methyl-7-nitro structure are actually 4-substituted derivatives, and that authentic 1-methyl-7-nitrobenzotriazole is obtained exclusively via cyclization of 2-amino-6-nitro-N-methylaniline with nitrous acid [1]. This correction was subsequently confirmed by multinuclear NMR spectroscopy [2].

structural elucidation regioisomer identification nitration regiochemistry

1H NMR Spectroscopic Differentiation: Unique Aromatic Proton Chemical Shift Pattern vs. 4-Nitro, 5-Nitro, and 6-Nitro Isomers

In DMSO-d₆, 1-methyl-7-nitrobenzotriazole (compound 2d) exhibits a distinct ¹H NMR aromatic proton pattern: H-4 at δ 8.39 (dd, J = 8.2, 1.8 Hz), H-5 at δ 7.63 (dd, J = 8.2, 7.5 Hz), and H-6 at δ 8.38 (dd, J = 7.5, 1.8 Hz). This pattern differs unambiguously from the 4-nitro isomer 2a (H-5: δ 8.39, H-6: δ 8.09, H-7: δ 9.00), the 5-nitro isomer 2b (H-4: δ 8.19, H-6: δ 7.54, H-7: δ 8.89), and the 6-nitro isomer 2c (H-4: δ 8.30, H-5: δ 8.44) [1].

NMR spectroscopy isomer discrimination quality control

13C NMR Fingerprint: Characteristic C-7 Quaternary Carbon and N-Methyl Shift for Regioisomer Confirmation

The 13C NMR spectrum of 1-methyl-7-nitrobenzotriazole (2d) in DMSO-d₆ shows diagnostic signals: C-4 at δ 125.54 (J = 7.6 Hz), C-5 at δ 134.87 (J = 7.6 Hz), C-6 at δ 126.96 (J = 8.0 Hz), C-7 (nitro-bearing) at δ 123.62 (J = 169.0, 8.4 Hz), C-8 at δ 148.55 (J = 10.0 Hz), C-9 at δ 39.19, and N–CH₃ at δ 49.19 [1]. These differ markedly from the 4-nitro isomer 2a (C-7 at δ 111.26, N–CH₃ at δ 34.98) and the 6-nitro isomer 2c (C-4 at δ 118.60, N–CH₃ at δ 35.02).

13C NMR regioisomer verification structural authentication

Synthetic Accessibility: Unambiguous Cyclization Route vs. Regioisomeric Mixtures from Direct Nitration

1-Methyl-7-nitrobenzotriazole is obtained as a single regioisomer via cyclization of 2-amino-6-nitro-N-methylaniline with nitrous acid [1]. In contrast, direct nitration of 1-methylbenzotriazole produces a mixture of isomers whose separation requires fractional recrystallization or chromatographic methods [2]. Similarly, methylation of 4-nitrobenzotriazole with dimethyl sulfate gives 2-methyl-4-nitrobenzotriazole and 1-methyl-4(7)-nitrobenzotriazole as a mixture, not pure 1-methyl-4-nitrobenzotriazole [3].

regioselective synthesis isomer separation synthetic route selection

Tautomeric Stability Advantage: Fixed 1-Methyl-7-nitro Structure vs. Prototropic Equilibria in Unsubstituted Nitrobenzotriazoles

1-Methyl-7-nitrobenzotriazole (2d) is a fixed N1-methylated derivative incapable of prototropic tautomerism, whereas unsubstituted nitrobenzotriazoles (e.g., 4(7)-nitrobenzotriazole, 1a) exist in solution as equilibrium mixtures of 1H- and 3H-tautomers [1]. The 15N NMR chemical shifts of N-1 and N-2 in N-unsubstituted benzotriazoles (1) are nearly coincident with those of their 1-methylated analogs (2), confirming that the fixed 1-methyl derivatives serve as reliable models for the tautomeric structures [1].

tautomerism NMR reference standard structural fixity

Differential Degradation Susceptibility During Alkylation: 7-Nitro Stability vs. 4-Nitro Degradation to 3-Nitrobenzene-1,2-diamine

The 4-nitro group in 4-nitrobenzotriazole is highly activating toward nucleophilic attack under basic alkylation conditions, leading to ring-opening degradation to 3-nitrobenzene-1,2-diamine that complicates product isolation [1]. This degradation pathway is position-specific and not operative for the 7-nitro isomer, where the nitro group is located on the benzo ring at a position less susceptible to base-induced ring-opening. The Singh & Silakari study documented that only mild basic conditions (K₂CO₃/DMF) could suppress degradation during 4-nitrobenzotriazole alkylation [1].

alkylation stability degradation pathway synthetic robustness

1-Methyl-7-nitrobenzotriazole (14209-07-5): Evidence-Anchored Procurement and Application Scenarios


Regioisomer-Authenticated Standard for Nitrobenzotriazole Structure–Activity Relationship (SAR) Studies

When establishing SAR for nitrobenzotriazole-based bioactive compounds, the validated structural identity of 1-methyl-7-nitrobenzotriazole (confirmed by unambiguous cyclization synthesis and multinuclear NMR [1]) ensures that observed biological activity is correctly attributed to the 7-nitro regioisomer. Procurement of CAS 14209-07-5 as the authentic 7-nitro isomer avoids the historical pitfall where 4-nitro and 7-nitro isomers were conflated [2], which would distort SAR conclusions.

NMR Spectroscopy Method Development and Computational Chemistry Benchmarking

The fixed tautomeric state of 1-methyl-7-nitrobenzotriazole eliminates prototropic exchange broadening in NMR spectra, making it an ideal standard for developing ¹H-¹³C HSQC, HMBC, and ¹⁵N correlation experiments on benzotriazole systems. The complete ¹H, ¹³C, and ¹⁵N shift assignments published by Larina & Milata [1] provide a benchmark dataset for validating DFT chemical shift predictions (B3LYP/6-311G**), with the uniquely diagnostic N–CH₃ ¹³C signal at δ 49.19 serving as a calibration point.

Synthetic Intermediate for 7-Amino-, 7-Acetylamino-, and 7-Benzoylamino-Benzotriazole Derivatives

Reduction of the 7-nitro group yields 7-amino-1-methylbenzotriazole, which can be further functionalized to acetylamino- and benzoylamino-derivatives as reported by Kamel et al. [1]. The unambiguous 7-substitution pattern is critical because the corresponding 4-substituted derivatives (from 4-nitro isomer) exhibit different electronic properties and biological profiles; the patent literature explicitly notes that 4-nitro and 7-nitro isomers require different separation protocols (fractional recrystallization, HCl extraction) [2], underscoring that starting from the correct isomer avoids costly separations downstream.

Alkylation-Stable Scaffold for N-Functionalized Benzotriazole Library Synthesis

Unlike 4-nitrobenzotriazole, which undergoes ring-opening degradation to 3-nitrobenzene-1,2-diamine under basic alkylation conditions [1], the 7-nitro isomer lacks the positional activation responsible for this degradation pathway. This makes 1-methyl-7-nitrobenzotriazole the preferred starting material for synthetic sequences where the benzotriazole N-1 position must remain intact during subsequent transformations, such as palladium-catalyzed cross-couplings or vicarious nucleophilic substitution reactions on the nitroarene ring.

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